(2-acetyloxiran-2-yl)methyl Acetate
Description
“(2-Acetyloxiran-2-yl)methyl acetate” is an epoxide-containing ester compound characterized by a three-membered oxiran (epoxide) ring substituted with an acetyl group (CH₃CO-) and a methyl acetate moiety (CH₃COOCH₂-). The molecular formula of the closest analog is C₆H₉O₃, with a molecular weight of 129.13 g/mol and a SMILES structure of [O-]C(=O)C(C1(C)CO1)C . Epoxide-functionalized esters like this are typically reactive due to the strained oxiran ring, making them valuable intermediates in pharmaceutical synthesis or polymer crosslinking agents.
Key functional groups include:
- Epoxide ring: Imparts reactivity for nucleophilic addition or ring-opening reactions.
Potential applications may align with similar compounds, such as solvent formulations (due to ester volatility) or pharmaceutical intermediates (leveraging epoxide reactivity) .
Properties
CAS No. |
194022-23-6 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(2-acetyloxiran-2-yl)methyl acetate |
InChI |
InChI=1S/C7H10O4/c1-5(8)7(4-11-7)3-10-6(2)9/h3-4H2,1-2H3 |
InChI Key |
QBWLDBVUUMRMGZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CO1)COC(=O)C |
Canonical SMILES |
CC(=O)C1(CO1)COC(=O)C |
Synonyms |
Ethanone, 1-[2-[(acetyloxy)methyl]oxiranyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2-acetyloxiran-2-yl)methyl acetate with structurally or functionally related compounds, highlighting molecular features, applications, and research findings:
*Hypothesized based on structural analogy.
Key Observations:
Structural Diversity :
- Epoxide-containing esters (e.g., methyl(2-methyloxiran-2-yl)acetate ) exhibit higher reactivity than simple esters like methyl acetate due to the strained oxiran ring .
- Phenyl or furan substituents (e.g., methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate ) enhance lipophilicity, favoring pharmaceutical applications .
Reactivity and Applications :
- Epoxides undergo ring-opening reactions with nucleophiles (e.g., amines, alcohols), enabling polymer crosslinking or drug derivatization .
- Simple esters like methyl acetate are prioritized as eco-friendly solvents due to low toxicity and high biodegradability .
Methyl acetate’s low toxicity and high volatility make it safer for industrial use compared to acetone or ketones .
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